N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide
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Overview
Description
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide is a complex organic compound that features a benzoxazole ring, a phenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized from 2-aminophenol and an appropriate aldehyde under acidic conditions.
Chlorination: The benzoxazole derivative is then chlorinated using a chlorinating agent such as thionyl chloride.
Coupling with Phenyl Group: The chlorinated benzoxazole is coupled with a phenyl group through a nucleophilic aromatic substitution reaction.
Formation of the Acetamide: The final step involves the reaction of the intermediate with thiophene-2-acetic acid under amide formation conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the benzoxazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anti-cancer, or antimicrobial properties.
Materials Science: The compound can be explored for its electronic properties, making it a candidate for organic semiconductors or photovoltaic materials.
Biological Studies: It can be used to study the interaction of benzoxazole derivatives with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide depends on its specific application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it could inhibit kinases involved in cancer cell proliferation.
Materials Science: The electronic properties of the compound, such as its ability to transport electrons or holes, are crucial for its function in electronic devices.
Comparison with Similar Compounds
Similar Compounds
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]acetamide: Lacks the thiophene ring but shares the benzoxazole and phenyl groups.
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-oxolanecarboxamide: Contains an oxolane ring instead of a thiophene ring.
Uniqueness
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide is unique due to the presence of both a thiophene ring and a benzoxazole ring, which may confer distinct electronic and steric properties, making it a versatile scaffold for various applications.
Properties
Molecular Formula |
C19H13ClN2O2S |
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Molecular Weight |
368.8 g/mol |
IUPAC Name |
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C19H13ClN2O2S/c20-13-5-8-17-16(10-13)22-19(24-17)12-3-6-14(7-4-12)21-18(23)11-15-2-1-9-25-15/h1-10H,11H2,(H,21,23) |
InChI Key |
IJXYKZWTDKYAMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
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